

Introduction: The Solid State of an Astrospectroscopy Target

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Cyanophenanthrene

Cat. No.: B165745

[Get Quote](#)

9-Cyanophenanthrene ($C_{15}H_{9}N$) is a nitrile-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.^{[1][2][3]} As a functionalized PAH, it possesses a significant dipole moment, making it detectable by radio astronomy and a crucial subject of study in astrophysics and astrochemistry.^{[1][4][5]} Its presence and the presence of similar cyanated PAHs in the interstellar medium (ISM), such as the Taurus molecular cloud (TMC-1), provide invaluable insights into cosmic carbon chemistry and the formation pathways of complex organic molecules in space.^{[1][6]}

Beyond its astronomical relevance, the solid-state characteristics of **9-cyanophenanthrene** are of fundamental importance in materials science. The arrangement of molecules in its crystal lattice dictates its physical properties, including thermal stability, solubility, and optical behavior. Furthermore, the external shape of its crystals—its morphology or habit—profoundly impacts bulk material properties critical for industrial applications, such as flowability, compaction, and dissolution rate.^[7]

This guide offers a detailed examination of the crystal structure and morphology of **9-cyanophenanthrene**. It serves as a technical resource for researchers and professionals, providing foundational knowledge, field-proven experimental protocols for characterization, and an overview of the computational methods used to predict and understand its solid-state behavior.

Molecular and Physicochemical Properties

9-Cyanophenanthrene is a stable compound that typically appears as a white to light yellow crystalline powder.^[8] A summary of its core physicochemical properties provides the necessary context for understanding its behavior during crystallization and analysis.

Property	Value	Source(s)
Chemical Formula	C ₁₅ H ₉ N	[3]
Molecular Weight	203.24 g/mol	[2]
IUPAC Name	phenanthrene-9-carbonitrile	[1][2]
CAS Number	2510-55-6	[3][9]
Melting Point	110-112 °C	[8]
Boiling Point	175 °C @ 1 mmHg	[8][10]
Appearance	White to Light yellow powder to crystal	[8]
Solubility	Soluble in Chloroform	[8]

Part 1: The Crystal Structure of 9-Cyanophenanthrene

The crystal structure provides a precise, three-dimensional map of how individual **9-cyanophenanthrene** molecules are arranged and interact within a repeating lattice. This atomic-level organization is the primary determinant of the material's macroscopic properties. The definitive method for elucidating this structure is Single-Crystal X-ray Diffraction (SC-XRD).

Crystallographic Data

Structural data for **9-cyanophenanthrene** is available in public repositories such as the Crystallography Open Database (COD). The deposited crystal structure provides the fundamental parameters of the unit cell—the smallest repeating unit of the crystal lattice.

According to crystallographic studies, the crystal structure of **9-cyanophenanthrene** has been determined and its data deposited.^[2] While specific lattice parameters can be accessed

directly from the database entry, the structure is characterized by a specific space group and unit cell dimensions that define the symmetry and packing of the molecules.

Note: Accessing the specific COD entry (e.g., 7127848 as referenced by PubChem[2]) is required for the precise lattice parameters (a , b , c , α , β , γ) and space group.

Molecular Packing and Intermolecular Interactions

The planar, aromatic nature of the phenanthrene backbone and the polar cyano group are the dominant factors governing molecular packing. The arrangement of molecules in the crystal lattice is a balance between maximizing favorable intermolecular interactions and achieving efficient space-filling.

- π – π Stacking: The large, electron-rich surface of the phenanthrene rings facilitates significant π – π stacking interactions. Molecules typically arrange in offset parallel stacks, maximizing the attractive forces between the aromatic systems. This is a common and energetically favorable packing motif for PAHs.
- C–H…N Interactions: The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms on adjacent molecules. These interactions, while weaker than conventional hydrogen bonds, contribute to the stability and specific orientation of the crystal packing.
- Dipole-Dipole Interactions: The polar cyano group ($C\equiv N$) introduces a significant dipole moment to the molecule. These dipoles will align in an energetically favorable manner within the crystal lattice, further influencing the packing arrangement.

Fig. 1: Relationship between molecular features and solid-state properties.

Part 2: The Crystal Morphology of 9-Cyanophenanthrene

Crystal morphology, or habit, describes the external shape of a crystal. It is a direct consequence of the underlying crystal structure but is heavily influenced by the conditions of crystal growth.[11] Different faces of a crystal grow at different rates; the slowest-growing faces are the ones that become the most prominent and define the overall shape.[12] Understanding

and controlling morphology is crucial in pharmaceutical and materials science, as it affects properties like filterability, dissolution, and bioavailability.[\[7\]](#)[\[13\]](#)

Factors Influencing Crystal Habit

The final morphology of **9-cyanophenanthrene** crystals is determined by a combination of internal (structural) and external (environmental) factors.

- Solvent: The choice of solvent is paramount. Strong interactions between the solvent and specific crystal faces can slow the growth of those faces, making them more prominent. Given that **9-cyanophenanthrene** is soluble in chloroform, crystallization from different solvents (e.g., toluene, acetonitrile, or mixtures) would likely produce different habits.[\[8\]](#)[\[13\]](#)
- Supersaturation: The degree of supersaturation affects the balance between crystal nucleation and growth.[\[11\]](#) High supersaturation (achieved by rapid cooling or fast solvent evaporation) often leads to rapid, less-controlled growth, potentially resulting in needle-like (acicular) or dendritic crystals. Low supersaturation promotes slower, more ordered growth, typically yielding more well-defined, blocky, or plate-like crystals.[\[12\]](#)
- Additives/Impurities: The presence of even small amounts of impurities or specifically chosen additives can dramatically alter crystal habit. These molecules can selectively adsorb onto certain crystal faces, inhibiting their growth and thus changing the final morphology.[\[7\]](#)
- Temperature: Temperature influences solubility, solvent viscosity, and molecular kinetics, all of which impact growth rates and the resulting crystal habit.[\[13\]](#)

Predicted and Observed Morphologies

For planar aromatic molecules like **9-cyanophenanthrene**, which feature strong π -stacking, a common morphology is a plate-like or tabular habit. This occurs when the growth rate is fastest in the directions of the π -stacking, while growth perpendicular to the stacked planes is slower. However, depending on the crystallization conditions, acicular (needle-like) habits are also possible. Direct observation of crystal morphology is typically performed using optical microscopy or Scanning Electron Microscopy (SEM).

Part 3: Experimental Characterization Workflows

Synthesizing technical accuracy with practical insight requires robust, self-validating experimental protocols. The following sections detail the standard workflows for growing and characterizing **9-cyanophenanthrene** crystals.

Protocol: Single Crystal Growth via Slow Evaporation

Causality: The goal of this protocol is to grow single crystals of sufficient size and quality (typically 0.1-0.5 mm) for SC-XRD analysis.^[14] Slow, controlled solvent evaporation maintains a low level of supersaturation, which is critical for minimizing defects and allowing for the ordered growth of a single lattice rather than a polycrystalline mass.

Methodology:

- **Solution Preparation:** Dissolve a small amount of **9-cyanophenanthrene** powder in a suitable solvent (e.g., chloroform) in a clean glass vial to create a nearly saturated solution.
- **Filtration:** Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
- **Controlled Evaporation:** Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. The number and size of the holes control the evaporation rate.
- **Incubation:** Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.
- **Harvesting:** Once crystals of adequate size have formed, carefully remove them from the mother liquor using a pipette or fine forceps and dry them on filter paper.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Causality: This workflow determines the precise atomic arrangement within the crystal. A single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which atomic positions can be determined.^{[14][15]} Cooling the crystal (e.g., to 170 K) is standard practice to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structural solution.^{[16][17]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Cyanophenanthrene (CAS 2510-55-6)|RUO [benchchem.com]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Cyanophenanthrene [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 9-CYANOPHENANTHRENE CAS#: 2510-55-6 [m.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemwhat.com [chemwhat.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Solid State of an Astrospectroscopy Target]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b165745#9-cyanophenanthrene-crystal-structure-and-morphology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com